molecular formula C19H26N4O3S B11021017 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Cat. No.: B11021017
M. Wt: 390.5 g/mol
InChI Key: WOWOUHYSSLRNCJ-UHFFFAOYSA-N
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Description

2-ETHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)HEXANAMIDE is a complex organic compound with a molecular formula of C19H26N4O3S This compound is notable for its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a hexanamide chain

Preparation Methods

The synthesis of 2-ETHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)HEXANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and subsequent coupling with the hexanamide chain. Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation . Industrial production methods may involve optimizing these steps for higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding amines.

Scientific Research Applications

2-ETHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)HEXANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-ETHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

    Sulfamethoxazole: An antibiotic that also contains a sulfonamide group.

    Pyrimethamine: An antimalarial drug with a pyrimidine ring.

    Trimethoprim: Another antibiotic that targets bacterial dihydrofolate reductase.

What sets 2-ETHYL-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)HEXANAMIDE apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-ethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide

InChI

InChI=1S/C19H26N4O3S/c1-4-6-7-15(5-2)18(24)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-12-14(3)21-19/h8-13,15H,4-7H2,1-3H3,(H,22,24)(H,20,21,23)

InChI Key

WOWOUHYSSLRNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

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